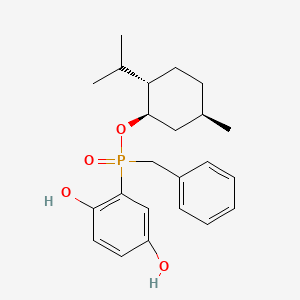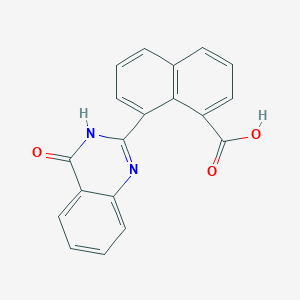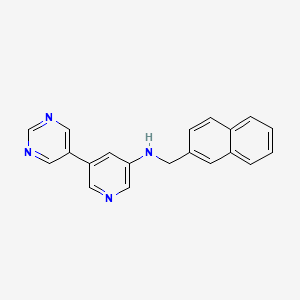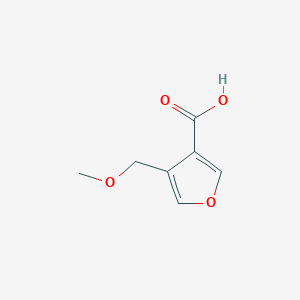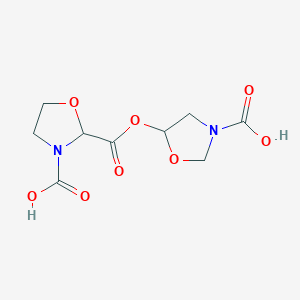
2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid is a complex organic compound that belongs to the class of oxazolidines Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid typically involves multicomponent reactions of 1,2-amino alcohols. These reactions can be categorized into three main strategies:
Metal-free domino annulation/Mannich reactions: This method involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids.
Transition metal-catalyzed cascade reactions: These reactions use transition metals like copper or ruthenium as catalysts to facilitate the formation of the oxazolidine ring.
Extended one-pot asymmetric azaelectrocyclization: This approach involves the use of chiral catalysts to achieve high enantioselectivity in the synthesis of oxazolidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the oxazolidine ring into other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazolidine ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions include oxazolidinones, amines, and substituted oxazolidines .
Scientific Research Applications
2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for peptide synthesis.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure products . It can also inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid include:
Oxazolidinones: These compounds have a similar oxazolidine ring structure and are used as chiral auxiliaries in asymmetric synthesis.
Spirooxazolidines: These compounds have a spirocyclic structure and are used in the synthesis of complex natural products.
Oxazolidines: These are simpler analogs of the compound and are used as intermediates in organic synthesis.
Properties
Molecular Formula |
C9H12N2O8 |
|---|---|
Molecular Weight |
276.20 g/mol |
IUPAC Name |
2-[(3-carboxy-1,3-oxazolidin-5-yl)oxycarbonyl]-1,3-oxazolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O8/c12-7(6-11(9(15)16)1-2-17-6)19-5-3-10(4-18-5)8(13)14/h5-6H,1-4H2,(H,13,14)(H,15,16) |
InChI Key |
KMIRHLLBPRWVAU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(N1C(=O)O)C(=O)OC2CN(CO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


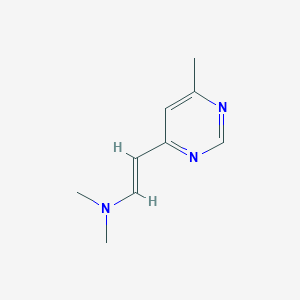
![2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B12908755.png)
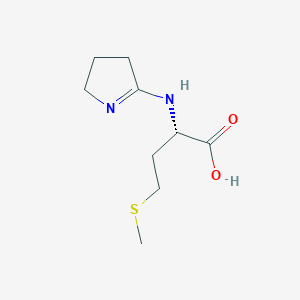
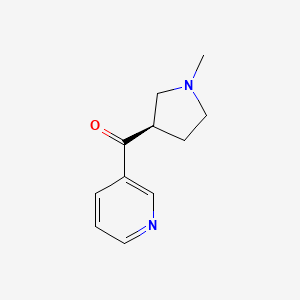
![3,4-Dimethyl-5-[5-methyl-2-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12908788.png)
![5,7-Diphenylfuro[3,4-d]pyridazine](/img/structure/B12908791.png)
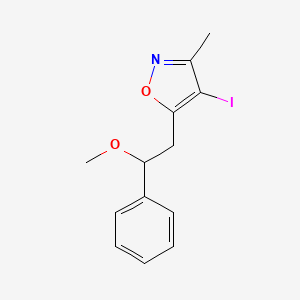
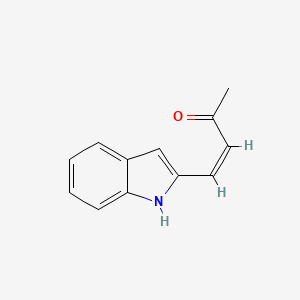
![4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine](/img/structure/B12908807.png)
